molecular formula C26H20ClFN2O2 B612186 Brilanestrant CAS No. 1365888-06-7

Brilanestrant

カタログ番号 B612186
CAS番号: 1365888-06-7
分子量: 446.9064
InChIキー: BURHGPHDEVGCEZ-KJGLQBJMSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Brilanestrant is an orally available, nonsteroidal selective estrogen receptor degrader (SERD) with potential antineoplastic activity . Upon oral administration, Brilanestrant binds to the estrogen receptor and induces a conformational change that results in the degradation of the receptor .


Synthesis Analysis

The synthesis of Brilanestrant involves complex chemical reactions. A study has evaluated the binding and antagonism/downregulation of the Brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics, and binding free energy calculations .


Molecular Structure Analysis

The molecular formula of Brilanestrant is C26H20ClFN2O2 . It has a molecular weight of 446.9 g/mol . The IUPAC name for Brilanestrant is (E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid .

科学的研究の応用

As for the six unique applications you mentioned, I’m unable to find specific information on that. The primary application of Brilanestrant was in the field of oncology, specifically for the treatment of ER-positive breast cancer . It showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival .

Brilanestrant showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival . It had been found to be active in tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer .

Brilanestrant showed potential as an oral estrogen receptor degrader for treating estrogen-positive breast cancer by inhibiting cancer cell growth and survival . It had been found to be active in tamoxifen- and fulvestrant-resistant in vitro models of human breast cancer .

Safety And Hazards

Brilanestrant is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

将来の方向性

Brilanestrant is one of the second-generation nonsteroidal SERDs. It shows promise in treating ESR1-mutated metastatic breast cancers . As clinical data continue to mature on these next-generation endocrine therapies, important questions will emerge related to the optimal sequence of therapeutic options and the genomic and molecular landscape of resistance to these agents .

特性

IUPAC Name

(E)-3-[4-[(E)-2-(2-chloro-4-fluorophenyl)-1-(1H-indazol-5-yl)but-1-enyl]phenyl]prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20ClFN2O2/c1-2-21(22-10-9-20(28)14-23(22)27)26(18-8-11-24-19(13-18)15-29-30-24)17-6-3-16(4-7-17)5-12-25(31)32/h3-15H,2H2,1H3,(H,29,30)(H,31,32)/b12-5+,26-21+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHGPHDEVGCEZ-KJGLQBJMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)C=CC(=O)O)C2=CC3=C(C=C2)NN=C3)C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C(/C1=CC=C(C=C1)/C=C/C(=O)O)\C2=CC3=C(C=C2)NN=C3)/C4=C(C=C(C=C4)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20ClFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701336037
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Brilanestrant

CAS RN

1365888-06-7
Record name Brilanestrant [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1365888067
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GDC-0810
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12253
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Brilanestrant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701336037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BRILANESTRANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9MM2R1A06R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
57
Citations
K Chinnasamy, M Saravanan… - Journal of Biomolecular …, 2020 - Taylor & Francis
Full article: Evaluation of binding and antagonism/downregulation of brilanestrant molecule in estrogen receptor-α via quantum mechanics/molecular mechanics, molecular dynamics …
Number of citations: 9 www.tandfonline.com
MR Lloyd, SA Wander, E Hamilton… - Therapeutic …, 2022 - journals.sagepub.com
… One example is brilanestrant (GDC0810), an oral SERD that was removed from development by Roche after a phase II clinical trial failed to demonstrate comparable or superior efficacy …
Number of citations: 28 journals.sagepub.com
I Garcia-Fructuoso, R Gomez-Bravo… - Current Opinion in …, 2022 - ingentaconnect.com
… The first molecule to be clinically investigated was brilanestrant, a full transcriptional antagonist and degrader of ERa, which failed to show any superior or comparable efficacy to …
Number of citations: 7 www.ingentaconnect.com
Y Wang, SC Tang - Cancer and Metastasis Reviews, 2022 - Springer
Hormonal therapy plays a vital part in the treatment of estrogen receptor–positive (ER +) breast cancer. ER can be activated in a ligand-dependent and independent manner. Currently …
Number of citations: 18 link.springer.com
T Downton, F Zhou, D Segara… - Drug Design …, 2022 - Taylor & Francis
Several endocrine therapies are currently available for the treatment of estrogen receptor (ER) positive breast cancer, but the clinical benefit of these agents is limited by endocrine …
Number of citations: 18 www.tandfonline.com
C Hernando, B Ortega-Morillo, M Tapia… - International journal of …, 2021 - mdpi.com
… Brilanestrant is one of the second-generation of nonsteroidal SERDs. It is a potent ERα-binder, a … However, when brilanestrant was compared with fulvestrant in a phase II clinical trial (…
Number of citations: 66 www.mdpi.com
Z Piryaei, Z Salehi, MR Tahsili, E Ebrahimie… - Informatics in Medicine …, 2022 - Elsevier
… LINC01016 was up-regulated in the meta-analysis, individual datasets, and cell lines treated with Tamoxifen and down-regulated with Fulvestrant and Brilanestrant. Our findings …
Number of citations: 2 www.sciencedirect.com
ER Kabir, N Nausheen, N Mustafa - Annals of Oncology, 2021 - annalsofoncology.org
… The predicted human oral absorption of brilanestrant was 79.35%. Simvastatin, lovastatin and mevastatin showed excellent human oral absorption (100%). They also showed excellent …
Number of citations: 0 www.annalsofoncology.org
JS Scott, B Barlaam - Expert Opinion on Therapeutic Patents, 2022 - Taylor & Francis
Introduction The estrogen receptor (ER) is a clinically validated oncology target with a pivotal role in hormonally driven breast cancer, the most prevalent form of female cancer. Current …
Number of citations: 6 www.tandfonline.com
H Qin, Y Zhang, Y Lou, Z Pan, F Song… - Current Medicinal …, 2022 - ingentaconnect.com
Estrogen receptors (ERs) are steroid hormone receptors, which belong to a large nuclear receptor family. Endocrine diseases correlate strongly with dysregulated ER signaling. …
Number of citations: 9 www.ingentaconnect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。